1-epi-Regadenoson

Descripción

Propiedades

Fórmula molecular |

C15H18N8O5 |

|---|---|

Peso molecular |

390.35 g/mol |

Nombre IUPAC |

1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14+/m1/s1 |

Clave InChI |

LZPZPHGJDAGEJZ-UUAIRXRESA-N |

SMILES isomérico |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

SMILES canónico |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

1-epi-Regadenoson: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for 1-epi-Regadenoson, an epimer of the selective A2A adenosine receptor agonist, Regadenoson. Due to the limited direct experimental data on this compound, this document leverages established knowledge of Regadenoson's synthesis and biological activity to infer the properties and potential manufacturing pathways for its C1'-epimer.

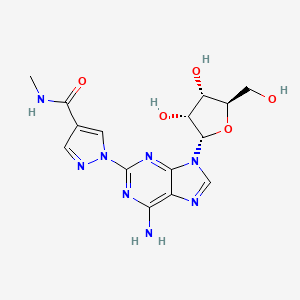

Chemical Structure

This compound is a stereoisomer of Regadenoson, differing in the configuration at the C1' position of the ribofuranose moiety. The systematic IUPAC name for this compound is 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide.[1] This contrasts with the (2R,3R,4S,5R) configuration of the ribose in Regadenoson.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₈O₅ | [1] |

| Molecular Weight | 390.35 g/mol | [1] |

| IUPAC Name | 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide |

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

This proposed protocol is adapted from a known synthesis of Regadenoson.

Step 1: Synthesis of 2-hydrazinoadenine 2-chloroadenine is reacted with hydrazine hydrate to yield 2-hydrazinoadenine.

Step 2: Cyclization The resulting 2-hydrazinoadenine undergoes cyclization with ethyl 2-formyl-3-oxopropionate.

Step 3: Amination The product from the previous step is then subjected to amination with methylamine.

Step 4: Glycosidation The crucial step involves the glycosidation of the purine derivative with a protected 1-epi-ribofuranose, such as 1,2,3,5-tetra-O-acetate-β-D-ribofuranose with the desired stereochemistry, in the presence of a catalyst like trimethylsilyl triflate (TMSOTf).

Step 5: Deprotection The final step is the hydrolysis of the protecting groups, for instance, with sodium hydroxide, to yield this compound.

Biological Activity and Signaling Pathway

Regadenoson is a potent and selective agonist for the adenosine A2A receptor. This interaction initiates a signaling cascade that leads to coronary vasodilation. It is highly probable that this compound also interacts with the A2A receptor, although its binding affinity and efficacy may differ due to the change in stereochemistry.

The activation of the A2A receptor, a G-protein coupled receptor, stimulates adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary artery smooth muscle and vasodilation.

Quantitative Data (Regadenoson)

The following tables provide quantitative data for Regadenoson, which can serve as a benchmark for future studies on this compound.

Table 2: Pharmacokinetic Properties of Regadenoson

| Parameter | Value | Source |

| Peak Plasma Concentration (Cmax) | 13.6 ng/mL (after 400 µg dose) | |

| Time to Peak (Tmax) | 1-4 min | |

| Terminal Half-life | 2 h | |

| Onset of Action | ~30 seconds |

Table 3: Receptor Binding Affinity of Regadenoson

| Receptor | Ki (nM) |

| A2A | 1269 |

| A1 | 16460 |

| Source: |

Table 4: In Vitro Potency of Regadenoson

| Parameter | Value |

| EC50 | 6.4 ± 1.2 nM |

| Source: |

References

An In-Depth Technical Guide to the Mechanism of Action of Regadenoson and its Stereoisomer, 1-epi-Regadenoson, on A2A Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regadenoson is a potent and selective A2A adenosine receptor agonist widely utilized as a pharmacologic stress agent in myocardial perfusion imaging. Its mechanism of action is centered on the activation of the A2A adenosine receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular events that culminate in coronary vasodilation. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological profile of Regadenoson.

A critical aspect of drug development and quality control is the characterization of stereoisomers, which can exhibit distinct pharmacological properties. This guide also addresses 1-epi-Regadenoson, a known stereoisomer and process impurity of Regadenoson. It is important to note that while the chemical relationship between Regadenoson and its 1-epimer is defined, publicly available scientific literature to date has not detailed the specific binding affinity, potency, or efficacy of this compound at the A2A adenosine receptor. Therefore, this document will thoroughly detail the established mechanism of action of Regadenoson and provide the necessary experimental context for the potential evaluation of its stereoisomers.

The A2A Adenosine Receptor and Signal Transduction

The A2A adenosine receptor is a member of the Gs alpha subunit-coupled GPCR family.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation in the coronary arteries.[2]

Signaling Pathway Diagram

Caption: A2A Adenosine Receptor Signaling Pathway.

Pharmacological Profile of Regadenoson at the A2A Receptor

Regadenoson is characterized as a low-affinity, high-potency agonist at the A2A adenosine receptor. This profile is advantageous for its clinical application, allowing for rapid onset and short duration of action.

Quantitative Pharmacological Data for Regadenoson

| Parameter | Value | Receptor Subtype(s) | Species | Notes | Reference(s) |

| Binding Affinity (Ki) | 290 nM | human A2A | Human | Greater than 30-fold selectivity versus A2B and A3 subtypes. | [3] |

| 1.1 - 1.73 µM | A2a | Not Specified | Lower affinity for A1 receptor (Ki >16.46 µM). | [4] | |

| 1.3 µM | A2A | Not Specified | Weak agonist of A1 receptor (Ki > 16.5 µM). | ||

| Potency (EC50) | 6.4 ± 1.2 nM | A2A | Not Specified | Functional selectivity for A2A versus A1 receptor. | |

| 12.3 ng/mL | A2A | Human | Concentration causing 50% increase in maximum heart rate. |

This compound: A Stereoisomer of Interest

This compound is a diastereomer of Regadenoson, differing in the stereochemistry at the 1'-position of the ribose sugar moiety. The synthesis of Regadenoson can result in the formation of this and other related substances as impurities. While regulatory bodies require the characterization and control of such impurities, detailed pharmacological studies on this compound's interaction with the A2A receptor are not available in the public domain.

Stereochemical Relationship Diagram

Caption: Stereochemical Relationship and Hypothesized Receptor Interaction.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of ligands like Regadenoson with the A2A adenosine receptor. These methods are foundational for assessing the pharmacological properties of new chemical entities, including stereoisomers like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound.

Materials:

-

Cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: e.g., [3H]-ZM241385 or [3H]-SCH 58261.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a known A2A receptor ligand (e.g., CGS21680).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the A2A receptor. Homogenize cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

Objective: To determine the EC50 and maximal efficacy of a test compound.

Materials:

-

Whole cells expressing the human A2A adenosine receptor (e.g., HEK-293 or CHO cells).

-

Test compound (e.g., this compound) at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

-

Cell culture medium and assay buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Caption: Workflow for a cAMP Accumulation Assay.

Conclusion

Regadenoson's selective agonism at the A2A adenosine receptor is well-characterized, leading to a predictable and clinically useful coronary vasodilatory response. The core mechanism involves the Gs-cAMP-PKA signaling cascade. While this compound is a known stereoisomer and impurity, its specific pharmacological profile at the A2A receptor remains to be publicly elucidated. The experimental protocols detailed in this guide provide a clear framework for such a characterization, which would be essential for a complete understanding of its potential biological activity and for ensuring the safety and efficacy of Regadenoson as a therapeutic agent. Future research focusing on the direct pharmacological assessment of this compound is warranted.

References

The Emergence of 1-epi-Regadenoson: A Guide to its Discovery, Isolation, and Characterization as a Regadenoson Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson, a selective A2A adenosine receptor agonist, is a widely used pharmacological stress agent in myocardial perfusion imaging.[1][2] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 1-epi-Regadenoson, a diastereomeric impurity of Regadenoson. This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Regadenoson.

The presence of stereoisomeric impurities, such as epimers, presents a unique challenge in pharmaceutical development due to their similar physicochemical properties to the active pharmaceutical ingredient (API), making their separation and characterization difficult. The this compound impurity is the α-anomer of Regadenoson, differing in the stereochemistry at the C1' position of the ribose moiety. Its identification and control are crucial for maintaining the quality and safety of Regadenoson drug products.

Discovery and Synthesis of this compound

The existence of this compound, also referred to as the alpha isomer impurity of Regadenoson, has been confirmed through its targeted synthesis, as detailed in Chinese patent CN105968156A.[3] This patent describes a synthetic route for the express purpose of creating this specific impurity to be used as a reference standard for quality control of Regadenoson.[3] The synthesis of this α-anomer highlights the potential for its formation as a process-related impurity during the manufacturing of Regadenoson.

Forced degradation studies on Regadenoson, involving exposure to acidic, basic, and oxidative conditions, have been shown to produce various degradation products.[4] While these studies have not explicitly identified this compound, the potential for epimerization under certain stress conditions cannot be ruled out and is a common degradation pathway for nucleoside analogues.

Logical Relationship between Regadenoson and this compound

Caption: Epimerization at the C1' position of the ribose sugar leads to the formation of this compound from Regadenoson.

Quantitative Data

Currently, there is a lack of publicly available quantitative data summarizing the levels of this compound found in commercial batches of Regadenoson. The Chinese patent for its synthesis mentions a final product purity of ≥99.7% for the isolated alpha isomer, which was intended for use as a reference standard. However, this does not provide information on its prevalence as an impurity in the API.

Table 1: Comparative Spectroscopic Data

| Parameter | Regadenoson (β-anomer) | This compound (α-anomer) | Reference |

| 1H NMR | Data not publicly available | Data not publicly available | |

| 13C NMR | Data not publicly available | Data not publicly available | |

| Mass Spec (m/z) | Expected [M+H]+ ~391.15 | Expected [M+H]+ ~391.15 | |

| IR (cm-1) | Data not publicly available | Data not publicly available |

Table 2: Comparative Biological Activity

| Parameter | Regadenoson (β-anomer) | This compound (α-anomer) | Reference |

| A2A Receptor Binding Affinity (Ki) | ~1.3 µM | Data not publicly available | |

| Functional Potency (EC50) | Data not publicly available | Data not publicly available | |

| Intrinsic Activity | Full Agonist | Hypothesized to be an agonist, but activity may be reduced |

Experimental Protocols

Synthesis of this compound (α-anomer)

The following protocol is an interpretation of the synthetic route described in Chinese patent CN105968156A for the preparation of the alpha isomer impurity of Regadenoson.

Workflow for the Synthesis of this compound

Caption: A multi-step synthesis route to obtain this compound as described in CN105968156A.

Detailed Steps:

-

Glycosylation: 2,6-dichloropurine is reacted with β-D-1,2,3,5-tetra-O-acetyl-D-ribose in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α and β anomers. The patent suggests that by controlling the reaction conditions, the formation of the α-anomer can be favored.

-

Ammonolysis: The mixture of anomers is treated with ammonia to replace the chlorine atom at the 6-position of the purine ring with an amino group, yielding a mixture of the α and β anomers of 2-chloroadenosine.

-

Separation and Salification: The desired α-anomer of 2-chloroadenosine is separated from the β-anomer. The patent mentions purification and salification to isolate the salt of the α-anomer. The exact method of separation (e.g., chromatography, fractional crystallization) is not detailed in the available translation.

-

Hydrazinolysis: The isolated α-2-chloroadenosine salt is reacted with hydrazine to replace the chlorine atom at the 2-position with a hydrazino group.

-

Cyclization and Amidation: The resulting intermediate is then cyclized and amidated to form the final this compound. This likely involves reaction with a suitable three-carbon synthon to form the pyrazole ring, followed by amidation with methylamine.

Isolation of this compound from Regadenoson

A specific, validated protocol for the isolation of this compound from a mixture with Regadenoson is not publicly available. However, based on the principles of chiral chromatography, a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a chiral stationary phase would be the most likely approach for both analytical separation and preparative isolation.

Proposed HPLC Method for Separation

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, would be a suitable starting point.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer) is typically used. The pH of the buffer and the ratio of the organic solvent would need to be optimized to achieve separation.

-

Detection: UV detection at a wavelength where both Regadenoson and this compound have strong absorbance (e.g., around 270 nm) would be appropriate.

Workflow for Isolation of this compound

Caption: A proposed workflow for the isolation of this compound from a mixture using preparative chiral HPLC.

Signaling Pathways and Biological Activity

Regadenoson exerts its pharmacological effect by acting as a selective agonist at the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), leading to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation of the coronary arteries.

Regadenoson Signaling Pathway

Caption: The signaling cascade initiated by the binding of Regadenoson to the A2A adenosine receptor.

The biological activity of this compound has not been reported in the literature. However, it is known that the stereochemistry of the ribose moiety of adenosine analogues can significantly impact their binding affinity and efficacy at adenosine receptors. The change in stereochemistry at the C1' position from the natural β-configuration to the α-configuration in this compound would alter the three-dimensional shape of the molecule. This change in shape could affect its ability to bind to the A2A receptor with the same affinity and orientation as Regadenoson, potentially leading to reduced potency or a change in its efficacy profile (e.g., from a full agonist to a partial agonist or even an antagonist). Further pharmacological studies are required to elucidate the precise biological activity of this compound.

Conclusion

The identification and synthesis of this compound as a potential impurity in Regadenoson underscores the importance of thorough impurity profiling in drug development. While a synthetic route for this α-anomer has been established for its use as a reference standard, a comprehensive understanding of its prevalence, detailed characterization, and biological activity remains to be fully elucidated in the public domain. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to address these knowledge gaps. Further studies are warranted to develop and validate analytical methods for the routine detection and quantification of this compound, and to fully assess its pharmacological and toxicological profile to ensure the continued safety and efficacy of Regadenoson.

References

- 1. Regadenoson | C15H18N8O5 | CID 219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2A and A2B adenosine receptors: The extracellular loop 2 determines high (A2A) or low affinity (A2B) for adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 1-epi-Regadenoson

Introduction

This compound is the α-isomer impurity of Regadenoson, a potent and selective A2A adenosine receptor agonist.[1] Regadenoson is utilized in clinical settings as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[2][3][4] Understanding the physicochemical properties of its impurities, such as this compound, is critical for drug development, formulation, and ensuring the safety and efficacy of the final pharmaceutical product. This guide provides a comprehensive overview of the known physicochemical properties of this compound, its associated signaling pathways, and detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound. Much of the experimental data for the epimer is not publicly available; therefore, some data is computed or inferred from the properties of Regadenoson.

Table 1: Chemical Identifiers and Formula

| Property | Value | Source |

| IUPAC Name | 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | [5] |

| Chemical Formula | C₁₅H₁₈N₈O₅ | |

| Molecular Weight | 390.35 g/mol | |

| CAS Number | 2015222-31-6 | |

| Synonyms | 1-epi Regadenoson, Regadenoson Impurity 14 |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | -1.5 | |

| Hydrogen Bond Donor Count | 5 | |

| Hydrogen Bond Acceptor Count | 10 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 390.14001570 Da | |

| Topological Polar Surface Area | 186 Ų |

Table 3: Solubility and Partition Coefficient of Regadenoson (as a reference)

| Property | Value | Source |

| Solubility in DMSO | Approximately 14 mg/mL | |

| Solubility in Water | Practically insoluble | |

| Solubility in Ethanol | Slightly soluble | |

| logP (Octanol/pH 7.4 buffer) | -0.46 | |

| pKa | ~1.2 (estimated) |

Signaling Pathway of Regadenoson Isomers

Regadenoson and its isomers act as selective agonists for the A2A adenosine receptor. This receptor is a G-protein coupled receptor, and its activation initiates a downstream signaling cascade. The binding of an agonist like Regadenoson to the A2A receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which through a series of phosphorylations, results in the relaxation of smooth muscle and subsequent vasodilation. This is the primary mechanism behind its use in myocardial perfusion imaging, as it increases coronary blood flow.

Experimental Protocols

The characterization of this compound involves a series of analytical techniques to determine its purity, structure, and biological activity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A gradient HPLC method can be employed to determine the purity of this compound and to separate it from Regadenoson and other related impurities.

-

Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size, or equivalent.

-

Mobile Phase A: 1.0 mL of Methane Sulfonic acid in 1000 mL of water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Dimethyl Sulfoxide (DMSO).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detector Wavelength: 272 nm.

-

Injection Volume: 5 µL.

-

Procedure:

-

Prepare a standard solution of this compound in DMSO.

-

Prepare the sample solution by dissolving the test substance in DMSO.

-

Set up the HPLC system with the specified parameters.

-

Inject the standard and sample solutions.

-

The retention time for Regadenoson is approximately 17.1 minutes; the epimer will have a slightly different retention time allowing for separation.

-

Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the structure of this compound and distinguishing it from Regadenoson. Both ¹H and ¹³C NMR should be performed.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve a few milligrams of the purified this compound in the deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The key difference between the spectra of Regadenoson and this compound will be in the chemical shifts and coupling constants of the ribose moiety protons, particularly the anomeric proton (H1'). The change in stereochemistry at the C1' position will result in a distinct spectral pattern.

-

Two-dimensional NMR techniques, such as COSY and HSQC, can be used for complete assignment of all proton and carbon signals to confirm the structure.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Ionization Technique: Electrospray Ionization (ESI) is suitable for this type of molecule.

-

Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for C₁₅H₁₈N₈O₅ is at m/z 391.1478. The high-resolution measurement will confirm the elemental composition.

-

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the A2A adenosine receptor.

-

Materials:

-

Cell membranes expressing the human A2A adenosine receptor.

-

A suitable radioligand (e.g., [³H]-ZM241385).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Varying concentrations of this compound.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a series of tubes, combine the cell membranes, radioligand, and varying concentrations of this compound (the competitor).

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known A2A antagonist).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Plot the data and use non-linear regression analysis to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound, as an impurity of the clinically significant drug Regadenoson, requires thorough physicochemical characterization to ensure the quality and safety of the active pharmaceutical ingredient. This guide has provided a detailed summary of its known properties, the biological pathway it influences, and the essential experimental protocols for its analysis. The application of these analytical methods is fundamental for researchers and professionals in the field of drug development and quality control. Further experimental studies are warranted to fully elucidate the physicochemical and pharmacological profile of this specific epimer.

References

- 1. This compound 2015222-31-6 | MCE [medchemexpress.cn]

- 2. What is the mechanism of Regadenoson? [synapse.patsnap.com]

- 3. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regadenoson - Wikipedia [en.wikipedia.org]

- 5. This compound | C15H18N8O5 | CID 92021929 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-epi-Regadenoson: A Technical Overview of a Key Regadenoson Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-epi-Regadenoson, identified as a significant isomer impurity of the A2A adenosine receptor agonist, Regadenoson. While specific biological activity and signaling pathway data for this compound are limited in current literature, this document compiles its known physicochemical properties and discusses its relevance within the context of Regadenoson's synthesis, analysis, and pharmaceutical application. The guide further details the well-established experimental protocols and signaling pathways associated with Regadenoson to provide a foundational understanding for researchers studying its impurities.

Introduction to this compound

This compound is a stereoisomer of Regadenoson, a potent and selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. As an epimer, this compound shares the same molecular formula and connectivity as Regadenoson but differs in the three-dimensional arrangement at a single chiral center. The presence of such impurities is a critical consideration in drug development and manufacturing, as they can have different pharmacological and toxicological profiles.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, with data for Regadenoson provided for comparison.

| Property | This compound | Regadenoson |

| CAS Number | 2015222-31-6[1] | 313348-27-5 |

| Molecular Formula | C15H18N8O5[1] | C15H18N8O5 |

| Molecular Weight | 390.35 g/mol [1] | 390.35 g/mol |

| IUPAC Name | 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide[1] | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide |

Synthesis and Characterization

The synthesis of Regadenoson can inadvertently lead to the formation of impurities, including this compound. Several synthetic routes for Regadenoson have been described, often involving the glycosidation of a purine derivative. The stereoselectivity of this reaction is crucial to minimizing the formation of epimeric impurities.

Experimental Protocol: Analysis of Regadenoson and its Impurities via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of Regadenoson and its impurities.

Objective: To separate and quantify Regadenoson from its related substances, including this compound.

Methodology:

-

Column: ACE 3 C18-PFP, 150×4.6mm, 3.0µm (or equivalent)[2]

-

Mobile Phase:

-

Buffer: 1.0 ml of Methane Sulfonic acid in 1000ml of water

-

A suitable organic modifier (e.g., acetonitrile) gradient.

-

-

Diluent: Dimethyl Sulfoxide (DMSO)

-

Flow Rate: 0.8 ml/min

-

Detector Wavelength: 272 nm

-

Column Temperature: 30ºC

-

Injection Volume: 5 µl

Data Analysis: The retention times and peak areas are used to identify and quantify the main component and its impurities. Method validation should be performed according to ICH guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Biological Context and Signaling Pathway

While direct studies on the biological activity of this compound are not widely available, its structural similarity to Regadenoson suggests it may interact with adenosine receptors. The established mechanism of action for Regadenoson provides a critical framework for understanding the potential activity of its isomers.

Regadenoson is a low-affinity agonist for the A2A adenosine receptor. Activation of the A2A receptor on coronary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and increased coronary blood flow.

Regadenoson Signaling Pathway

The binding of Regadenoson to the A2A adenosine receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Experimental Workflow for Myocardial Perfusion Imaging

The primary application of Regadenoson is in radionuclide myocardial perfusion imaging (MPI) for patients unable to undergo adequate exercise stress. The workflow for this diagnostic procedure is highly standardized.

Conclusion

This compound is a critical process-related impurity in the manufacturing of the pharmaceutical agent Regadenoson. While specific pharmacological data for this epimer is scarce, its structural relationship to Regadenoson underscores the importance of robust analytical methods for its detection and control. The technical information provided herein for Regadenoson serves as an essential reference for researchers investigating the synthesis, characterization, and potential biological impact of its impurities. Further studies are warranted to fully elucidate the pharmacological profile of this compound.

References

A Comprehensive Review of Regadenoson: The Selective A₂A Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson is a potent and selective A₂A adenosine receptor agonist utilized primarily as a pharmacologic stress agent in myocardial perfusion imaging (MPI). Its high selectivity for the A₂A receptor subtype minimizes the undesirable side effects associated with non-selective adenosine agonists, such as bronchospasm and atrioventricular block. This technical guide provides an in-depth review of the synthesis, pharmacology, and clinical application of Regadenoson. It includes a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data from preclinical and clinical studies. Furthermore, this document outlines key experimental protocols for evaluating A₂A receptor agonists and discusses the current landscape of research concerning Regadenoson's stereoisomers.

Introduction

Pharmacologic stress testing is an essential diagnostic tool for patients with suspected or known coronary artery disease who are unable to undergo adequate exercise stress. Regadenoson (Lexiscan®) represents a significant advancement in this field, offering a more targeted approach to inducing coronary vasodilation.[1][2] As a low-affinity agonist for the A₂A adenosine receptor (Kᵢ ≈ 1.3 µM), Regadenoson selectively stimulates receptors in the coronary arteries, leading to increased coronary blood flow.[3][4] This mimics the hyperemic effect of exercise, allowing for the identification of perfusion defects during radionuclide imaging.[3] Its selectivity provides a favorable safety profile compared to non-selective agonists like adenosine and dipyridamole.

Synthesis and Stereochemistry

Regadenoson, chemically described as 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-adenosine monohydrate, can be synthesized through various routes. One common method involves the reaction of 2-hydrazinoadenosine with (ethoxycarbonyl)malondialdehyde, followed by aminolysis with methylamine to form the final amide. Alternative syntheses starting from 2-chloro or 2-iodo adenosine derivatives have also been reported.

A critical aspect of drug development is the characterization of stereoisomers, as different enantiomers and diastereomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. Regadenoson, being a derivative of the chiral molecule adenosine, possesses multiple stereocenters. However, a comprehensive review of the publicly available scientific literature reveals a notable lack of specific data on the synthesis, chiral separation, and individual pharmacological activity of Regadenoson's stereoisomers. The existing literature primarily focuses on the synthesis and activity of the final, single isomeric product used in the clinic. This suggests that the manufacturing process is likely stereospecific, yielding a single, well-defined stereoisomer. The development of methods for the separation and characterization of other stereoisomers could provide deeper insights into the structure-activity relationships at the A₂A adenosine receptor.

Pharmacology

Mechanism of Action

Regadenoson exerts its vasodilatory effects by selectively activating the A₂A adenosine receptors, which are G-protein coupled receptors (GPCRs). The binding of Regadenoson to these receptors initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle in the coronary arteries and subsequent vasodilation.

Pharmacodynamics

The primary pharmacodynamic effect of Regadenoson is a rapid and dose-dependent increase in coronary blood flow. In clinical studies, a standard 0.4 mg intravenous bolus of Regadenoson results in a maximal hyperemic response within 30 seconds, which is sustained for approximately 2 to 5 minutes. This duration is optimal for radionuclide uptake in myocardial perfusion imaging. Hemodynamic effects include a modest increase in heart rate and a slight decrease in blood pressure.

Pharmacokinetics

Regadenoson exhibits a multi-compartment pharmacokinetic profile. Following intravenous administration, it is rapidly distributed, with peak plasma concentrations achieved within 1 to 4 minutes. The initial half-life, corresponding to the onset of the pharmacodynamic response, is approximately 2 to 4 minutes. This is followed by an intermediate phase with a half-life of about 30 minutes, during which the vasodilatory effects diminish. The terminal half-life is approximately 2 hours. Regadenoson is primarily eliminated unchanged via renal excretion.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Regadenoson and related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Kᵢ) and Potency (EC₅₀) of Regadenoson

| Receptor Subtype | Assay Type | Species | Kᵢ Value | EC₅₀ Value | Reference |

| A₂A Adenosine | Radioligand Binding | Human | 290 nM | - | |

| A₂A Adenosine | Radioligand Binding | - | 1.3 µM | - | |

| A₁ Adenosine | Radioligand Binding | - | > 16.5 µM | - | |

| A₂B Adenosine | Radioligand Binding | - | > 30-fold selectivity vs A₂A | - | |

| A₃ Adenosine | Radioligand Binding | - | > 30-fold selectivity vs A₂A | - | |

| A₂A Adenosine | cAMP Accumulation (PC12 cells) | - | - | Weak partial agonist | |

| A₂A Adenosine | Coronary Vasodilation | - | - | Full agonist |

Table 2: Pharmacokinetic Parameters of Regadenoson in Humans

| Parameter | Value | Unit | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 - 4 | minutes | |

| Initial Half-life (t₁/₂) | 2 - 4 | minutes | |

| Intermediate Half-life (t₁/₂) | ~30 | minutes | |

| Terminal Half-life (t₁/₂) | ~2 | hours | |

| Volume of Distribution (Central) | 11.5 | L | |

| Volume of Distribution (Steady State) | 78.7 | L | |

| Clearance | 37.8 | L/h | |

| Route of Elimination | Renal (58% of total) | - |

Detailed Experimental Protocols

Radioligand Binding Assay for A₂A Adenosine Receptor

This protocol provides a generalized method for determining the binding affinity of a test compound for the A₂A adenosine receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the human A₂A adenosine receptor (e.g., HEK-293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).

-

Add increasing concentrations of the unlabeled test compound (e.g., Regadenoson).

-

Add a constant concentration of a radiolabeled A₂A receptor antagonist (e.g., [³H]-ZM241385) or agonist (e.g., [³H]-CGS21680).

-

To determine non-specific binding, add a high concentration of a known non-radioactive ligand in separate wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This assay measures the functional activity of an A₂A receptor agonist by quantifying the production of intracellular cAMP.

-

Cell Culture and Treatment:

-

Plate cells expressing the A₂A adenosine receptor (e.g., CHO or SH-SY5Y cells) in a multi-well plate and grow to near confluence.

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

-

Add varying concentrations of the agonist (e.g., Regadenoson) and incubate for a specified time (e.g., 20-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells (e.g., using a lysis buffer or ice-cold HCl).

-

Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration for each agonist concentration from the standard curve.

-

Plot the cAMP concentration against the agonist concentration and use non-linear regression to calculate the EC₅₀ and Eₘₐₓ values.

-

Measurement of Coronary Blood Flow Velocity

This protocol describes a non-invasive method to assess the vasodilatory effect of Regadenoson in vivo.

-

Patient Preparation:

-

The patient is positioned, and baseline vital signs (heart rate, blood pressure) and electrocardiogram (ECG) are recorded.

-

-

Transthoracic Doppler Echocardiography (TTDE):

-

Using a high-frequency transducer, the left anterior descending (LAD) coronary artery is visualized.

-

Pulsed-wave Doppler is used to measure the baseline coronary blood flow velocity, typically the diastolic peak flow velocity, over several cardiac cycles.

-

-

Pharmacological Stress:

-

Administer a rapid intravenous bolus of Regadenoson (0.4 mg).

-

Continuously monitor the patient's vital signs and ECG.

-

-

Hyperemic Flow Measurement:

-

At peak hyperemia (typically within 1-2 minutes post-injection), repeat the Doppler measurement of coronary blood flow velocity in the same location of the LAD.

-

-

Data Analysis:

-

Calculate the Coronary Flow Velocity Reserve (CFVR) as the ratio of hyperemic peak flow velocity to baseline peak flow velocity.

-

Experimental and Clinical Workflow Visualization

The following diagram illustrates a typical workflow for a Regadenoson-based myocardial perfusion imaging study.

Conclusion

Regadenoson has established itself as a valuable tool in cardiovascular diagnostics due to its selective A₂A adenosine receptor agonism, which translates to effective coronary vasodilation with an improved safety profile. This guide has provided a comprehensive overview of its synthesis, multifaceted pharmacology, and the experimental methodologies used for its characterization. While the pharmacological profile of the clinically used form of Regadenoson is well-documented, the field would benefit from further research into the specific properties of its individual stereoisomers. Such studies could further refine our understanding of the structure-activity relationships at the A₂A adenosine receptor and potentially lead to the development of next-generation agonists with even greater selectivity and efficacy.

References

- 1. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. labeling.pfizer.com [labeling.pfizer.com]

In Silico Modeling of 1-epi-Regadenoson Receptor Binding: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive guide to the in silico modeling of 1-epi-Regadenoson binding to its primary pharmacological target, the adenosine A2A receptor (A2AAR). Regadenoson is a selective A2AAR agonist used in myocardial perfusion imaging.[1][2] Its stereoisomer, this compound, presents an important subject for computational analysis to understand the stereoselectivity of A2AAR binding. Due to a lack of published experimental or computational data specifically for this compound, this whitepaper outlines a detailed, hypothetical in silico workflow based on established methodologies for Regadenoson and other A2AAR ligands. It is designed to serve as a practical guide for researchers aiming to investigate the structural and energetic basis of this compound's interaction with the A2AAR. The methodologies covered include homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide also includes template data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate such a study.

Introduction

The adenosine A2A receptor (A2AAR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of coronary blood flow.[1] Regadenoson, a selective A2AAR agonist, is widely used as a pharmacologic stress agent for myocardial perfusion imaging.[3] It is a low-affinity agonist, which contributes to its short duration of action.[4] The stereochemistry of a ligand is a critical determinant of its binding affinity and efficacy. This compound is a stereoisomer of Regadenoson, and understanding its interaction with the A2AAR at a molecular level is essential for a complete understanding of the structure-activity relationship of this class of compounds.

In silico modeling provides a powerful set of tools to investigate ligand-receptor interactions with high spatial and temporal resolution. Techniques such as molecular docking can predict the preferred binding pose of a ligand in the receptor's binding site, while molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex and the conformational changes it induces. Furthermore, binding free energy calculations can provide a quantitative estimate of the ligand's binding affinity.

This whitepaper presents a detailed methodological framework for a comprehensive in silico investigation of this compound's binding to the A2AAR. While no specific experimental data for this compound is currently available in the public domain, the protocols and workflows described herein are based on established and validated methods for studying other A2AAR ligands.

Adenosine A2A Receptor Signaling Pathway

Activation of the A2AAR by an agonist such as Regadenoson initiates a well-characterized intracellular signaling cascade. The A2AAR is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response.

Figure 1. Adenosine A2A Receptor Signaling Pathway.

In Silico Experimental Protocols

This section outlines a detailed workflow for the in silico investigation of this compound binding to the A2AAR.

Receptor and Ligand Preparation

A high-quality starting structure is crucial for reliable in silico modeling.

-

Receptor Structure Selection: A high-resolution crystal structure of the human A2AAR in an active or agonist-bound conformation should be obtained from the Protein Data Bank (PDB). An example is PDB ID: 2YDV.

-

Receptor Preparation: The PDB structure must be prepared by:

-

Removing water molecules and any co-crystallized ligands or non-essential ions.

-

Adding hydrogen atoms and assigning correct protonation states for titratable residues at a physiological pH of 7.4.

-

Repairing any missing side chains or loops using tools like Modeller or the Prime module in Schrödinger.

-

Performing a restrained energy minimization to relieve any steric clashes.

-

-

Ligand Structure Generation: A 3D structure of this compound needs to be generated. This can be done using a molecular builder such as Avogadro or by obtaining the structure from a chemical database like PubChem (CID 92021929). The ligand's geometry should be optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., MMFF94).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation: A docking grid is defined around the known binding site of the A2AAR. The grid should be large enough to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand.

-

Docking Algorithm: A validated docking program such as AutoDock Vina, Glide, or GOLD should be used. It is recommended to perform docking with both rigid and flexible receptor side chains in the binding pocket to account for induced fit effects.

-

Pose Selection and Analysis: The resulting docking poses should be clustered and ranked based on their docking scores. The top-ranked poses should be visually inspected to assess their interactions with key residues in the A2AAR binding site, such as Asn253 and Phe168.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

-

System Setup:

-

The top-ranked docking pose of this compound in the A2AAR is used as the starting structure.

-

The complex is embedded in a realistic lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentration.

-

-

Force Field Selection: A well-parameterized force field for proteins, lipids, and small molecules is essential. The CHARMM36m or AMBER ff14SB force fields are suitable for the protein and lipid components, while the CGenFF or GAFF force fields can be used for the ligand.

-

Simulation Protocol:

-

Energy Minimization: The entire system is energy minimized to remove steric clashes.

-

Equilibration: A multi-stage equilibration protocol is performed, gradually heating the system to 310 K and relaxing positional restraints on the protein and ligand.

-

Production Run: A production MD simulation of at least 100 ns is run under NPT (isothermal-isobaric) conditions. Multiple independent simulations are recommended to ensure robust sampling.

-

-

Trajectory Analysis: The MD trajectories are analyzed to assess the stability of the complex (RMSD), the flexibility of different regions (RMSF), and the specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and the A2AAR over time.

Binding Free Energy Calculations

These calculations provide a quantitative estimate of the binding affinity.

-

MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method can be used to estimate the binding free energy from snapshots of the MD trajectory.

-

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): For a more rigorous calculation of the relative binding free energy between Regadenoson and this compound, alchemical free energy methods like FEP or TI can be employed.

Figure 2. Proposed In Silico Experimental Workflow.

Data Presentation

The results from the in silico experiments should be organized and presented clearly to facilitate comparison and interpretation.

Binding Affinity Data

The following table summarizes known binding affinity data for Regadenoson at various adenosine receptor subtypes. A similar table would be populated for this compound upon completion of the proposed in silico and corresponding in vitro studies.

| Compound | Receptor Subtype | Ki (nM) | Assay Type | Reference |

| Regadenoson | Human A2A | 1300 | Radioligand Binding | |

| Regadenoson | Human A1 | >16,500 | Radioligand Binding | |

| Regadenoson | Human A2B | >30,000 | cAMP Assay | |

| Regadenoson | Human A3 | >30,000 | Radioligand Binding | |

| This compound | Human A2A | Data not available | - | - |

| This compound | Human A1 | Data not available | - | - |

| This compound | Human A2B | Data not available | - | - |

| This compound | Human A3 | Data not available | - | - |

Molecular Docking and MD Simulation Results

The following table provides a template for summarizing the results from molecular docking and binding free energy calculations.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |

| Regadenoson | To be calculated | To be calculated | Asn253, Phe168, Ile274 |

| This compound | To be calculated | To be calculated | To be determined |

Conclusion

This whitepaper has outlined a comprehensive and detailed methodological guide for the in silico investigation of this compound's binding to the adenosine A2A receptor. While there is currently a lack of specific data for this stereoisomer, the proposed workflow, based on established computational techniques, provides a robust framework for researchers to elucidate the molecular determinants of its receptor recognition. The successful application of these methods will not only shed light on the stereoselectivity of the A2AAR but also contribute to the broader understanding of GPCR-ligand interactions, which is invaluable for future drug design and development efforts. The provided templates for data presentation and visualizations of key processes are intended to streamline such a research endeavor.

References

- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regadenoson, a selective A2A adenosine receptor agonist, causes dose-dependent increases in coronary blood flow velocity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]

Preclinical Pharmacokinetics and Metabolism of 1-epi-Regadenoson: A Comprehensive Review

A thorough investigation of available scientific literature and preclinical data reveals a significant information gap regarding the pharmacokinetics and metabolism of 1-epi-Regadenoson. At present, there are no publicly accessible preclinical studies, in-depth technical guides, or whitepapers that specifically detail the absorption, distribution, metabolism, and excretion (ADME) profile of this particular stereoisomer.

While extensive research has been conducted on the parent compound, Regadenoson, a selective A2A adenosine receptor agonist, this information cannot be directly extrapolated to its epimer, this compound. Stereoisomers, such as epimers, can exhibit vastly different pharmacokinetic and pharmacodynamic properties due to their distinct three-dimensional structures, which can significantly impact their interaction with metabolic enzymes and transporters.

The absence of data for this compound prevents the creation of the requested in-depth technical guide. Key elements such as quantitative data for ADME parameters, detailed experimental protocols from preclinical models, and associated signaling pathways are not available in the public domain.

For researchers, scientists, and drug development professionals interested in the preclinical profile of this compound, this highlights a critical area for future investigation. Foundational preclinical studies would be required to establish its pharmacokinetic and metabolic characteristics.

Future Research Directions:

To address the current knowledge gap, the following preclinical investigations would be necessary:

-

In vitro metabolism studies: Utilizing liver microsomes and hepatocytes from various preclinical species (e.g., rat, dog, monkey) to identify metabolic pathways, major metabolites, and the cytochrome P450 (CYP) enzymes involved.

-

Pharmacokinetic studies in animal models: Conducting single and multiple-dose pharmacokinetic studies in relevant preclinical species to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

-

Tissue distribution studies: Employing techniques like quantitative whole-body autoradiography to understand the distribution of this compound and its metabolites into various tissues and organs.

-

Excretion studies: Analyzing urine and feces from preclinical models to quantify the routes and extent of excretion of the parent compound and its metabolites.

Without such foundational research, any discussion on the pharmacokinetics and metabolism of this compound would be purely speculative. The scientific community awaits dedicated studies to elucidate the preclinical profile of this specific epimer.

The Biological Activity of 1-epi-Regadenoson Versus Regadenoson: A Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson is a potent and selective A2A adenosine receptor (A2AAR) agonist utilized in cardiac perfusion imaging. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This guide delves into the comparative biological activity of Regadenoson and its diastereomer, 1-epi-Regadenoson. Due to a lack of specific publicly available data for this compound, this document will focus on the established biological activity of Regadenoson and the general principles of stereoisomerism in pharmacology, which strongly suggest a significant difference in the biological activity between these two compounds.

Introduction to Regadenoson and the Significance of Stereochemistry

Regadenoson is a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine derivative that functions as a low-affinity agonist for the A2A adenosine receptor.[1][2] This selective activation leads to coronary vasodilation, a crucial effect for myocardial perfusion imaging, a diagnostic procedure to evaluate blood flow to the heart muscle.[2]

The biological activity of a drug is critically dependent on its three-dimensional structure. Enantiomers and diastereomers, different types of stereoisomers, can exhibit vastly different pharmacological and toxicological profiles. This is because biological receptors, such as the A2AAR, are chiral environments, and the "fit" of a ligand to its binding site is highly specific. Even minor changes in the spatial arrangement of atoms can dramatically alter binding affinity, efficacy, and downstream signaling.

The A2A Adenosine Receptor Signaling Pathway

Activation of the A2AAR by an agonist like Regadenoson initiates a G-protein-coupled signaling cascade. The A2AAR is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation in the coronary arteries.

References

Understanding the Stereochemistry of Regadenoson Epimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a selective A2A adenosine receptor agonist, is a crucial pharmacological stress agent used in myocardial perfusion imaging. Its efficacy and safety are well-established; however, a detailed understanding of its stereochemistry and the potential impact of its epimers on pharmacological activity is not widely documented in publicly available literature. This technical guide provides an in-depth exploration of the theoretical stereochemistry of Regadenoson, its potential epimers, and the established methodologies for their synthesis, separation, and characterization, drawing upon data from analogous nucleoside derivatives. The guide also outlines the A2A adenosine receptor signaling pathway and provides hypothetical data representations to facilitate a deeper understanding of the structure-activity relationships of Regadenoson stereoisomers.

Introduction to Regadenoson and its Stereochemistry

Regadenoson is a 2-substituted adenosine derivative with high selectivity for the A2A adenosine receptor.[1][2] Its chemical structure, 2-[4-(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine, is based on the naturally occurring nucleoside adenosine. The core of Regadenoson's stereochemistry lies within its ribose sugar moiety, which contains four chiral centers at the 1', 2', 3', and 4' positions.

The specific stereoisomer of Regadenoson used clinically has the same absolute configuration as naturally occurring adenosine, which is (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Due to the presence of four chiral centers, a total of 24 = 16 stereoisomers of the ribose moiety are theoretically possible. Epimers are diastereomers that differ in the configuration at only one of these chiral centers.

Potential Regadenoson Epimers and their Significance

While there is no direct published data on the pharmacological profiles of individual Regadenoson epimers, studies on other adenosine receptor agonists have shown that the stereochemistry of the ribose moiety can significantly influence receptor binding affinity and efficacy.[3][4] For instance, modifications at the 2'- and 3'-hydroxyl groups of adenosine analogues have been shown to affect both affinity and intrinsic activity at adenosine receptors.[4]

Therefore, it is crucial for drug development and quality control to understand and control the stereochemical purity of Regadenoson. The presence of epimers as impurities could potentially lead to altered efficacy or safety profiles.

Table 1: Theoretical Epimers of the Regadenoson Ribose Moiety

| Epimer | Chiral Center with Inverted Stereochemistry | Potential Impact on Activity (Hypothetical) |

| 1'-epi-Regadenoson | C1' | Likely significant loss of activity due to altered glycosidic bond orientation. |

| 2'-epi-Regadenoson | C2' | May alter receptor binding and efficacy by changing hydrogen bonding interactions. |

| 3'-epi-Regadenoson | C3' | Could impact receptor affinity and agonist/antagonist profile. |

| 4'-epi-Regadenoson | C4' | May affect the overall conformation of the ribose ring and influence binding. |

A2A Adenosine Receptor Signaling Pathway

Regadenoson exerts its pharmacological effect by activating the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to vasodilation of the coronary arteries.

Experimental Protocols

While specific protocols for Regadenoson epimers are not available, the following methodologies are widely used for the synthesis, separation, and characterization of nucleoside stereoisomers and can be adapted for Regadenoson.

Stereoselective Synthesis of Nucleoside Analogues

Stereoselective synthesis of nucleoside analogues often involves the use of chiral starting materials and stereocontrolled reactions to establish the desired configuration at each chiral center of the ribose moiety.

Workflow for Stereoselective Synthesis:

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating stereoisomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. For nucleoside analogues, polysaccharide-based CSPs are often effective.

Table 2: Representative Chiral HPLC Method for Nucleoside Analogue Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Ethanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Temperature | 25 °C |

Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of organic molecules, including nucleoside analogues. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms. The Nuclear Overhauser Effect (NOE) is particularly useful for determining the relative stereochemistry of substituents on the ribose ring.

Data Presentation: Hypothetical Pharmacological Data

The following table presents a hypothetical comparison of the pharmacological properties of Regadenoson and one of its potential epimers. This data is for illustrative purposes only and is based on trends observed for other adenosine receptor agonists.

Table 3: Hypothetical Pharmacological Profile of Regadenoson and an Epimer

| Compound | A2A Receptor Binding Affinity (Ki, nM) | A1 Receptor Binding Affinity (Ki, nM) | A2A/A1 Selectivity Ratio | Functional Activity (cAMP accumulation, EC50, nM) |

| Regadenoson | 1.3 µM | >16.5 µM | >12.7 | - |

| 2'-epi-Regadenoson | (Hypothetical: 5 µM) | (Hypothetical: >20 µM) | (Hypothetical: >4) | (Hypothetical: Higher EC50) |

Conclusion

References

- 1. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. Adenosine receptor agonists: synthesis and biological evaluation of the diastereoisomers of 2-(3-hydroxy-3-phenyl-1-propyn-1-yl)NECA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribose-modified adenosine analogues as potential partial agonists for the adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Regadenoson in Cardiovascular Research Models

A Note on 1-epi-Regadenoson: Extensive literature searches did not yield any studies or protocols detailing the use of this compound in cardiovascular research models. This compound is identified as an epimer and a process-related impurity of Regadenoson.[1] As such, the following application notes and protocols are provided for Regadenoson , a well-characterized and widely used selective A2A adenosine receptor agonist in cardiovascular research.

Introduction to Regadenoson

Regadenoson is a potent and selective agonist for the adenosine A2A receptor, which is highly expressed in coronary arteries.[2][3][4] Its primary mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that result in coronary vasodilation and a significant increase in coronary blood flow (CBF).[2] This action mimics the hyperemic effect of exercise, making Regadenoson an invaluable tool for pharmacological stress testing in both clinical and preclinical settings to study myocardial perfusion and coronary artery disease. Unlike non-selective adenosine receptor agonists, Regadenoson's selectivity for the A2A receptor minimizes undesirable side effects associated with the activation of A1, A2B, and A3 receptors, such as atrioventricular block and bronchoconstriction.

Mechanism of Action and Signaling Pathway

Regadenoson binds to the A2A adenosine receptors on the smooth muscle cells of coronary arteries. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets, leading to the opening of ATP-dependent potassium channels. This results in hyperpolarization and relaxation of the vascular smooth muscle, causing vasodilation and increased coronary blood flow.

Caption: Regadenoson signaling pathway in coronary artery smooth muscle cells.

Experimental Protocols for Cardiovascular Research Models

The following are generalized protocols for the use of Regadenoson in common cardiovascular research models. Doses and specific procedures should be optimized for individual experimental setups.

Protocol 1: Pharmacological Stress Myocardial Perfusion Imaging in Rodents (Rats/Mice)

This protocol outlines the use of Regadenoson to induce coronary hyperemia for myocardial perfusion imaging studies using techniques like SPECT, PET, or MRI.

Materials:

-

Regadenoson solution (e.g., 0.08 mg/mL)

-

Anesthetic agent (e.g., isoflurane)

-

Catheterization equipment for intravenous access (e.g., tail vein)

-

Imaging contrast agent or radiotracer (e.g., 99mTc-sestamibi, 82Rb)

-

Physiological monitoring equipment (ECG, blood pressure)

-

Small animal imaging system (SPECT/PET/MRI)

Procedure:

-

Anesthetize the animal and maintain anesthesia throughout the procedure.

-

Establish intravenous access for drug and tracer administration.

-

Acquire baseline physiological measurements (heart rate, blood pressure).

-

Administer Regadenoson as an intravenous bolus. Refer to the table below for suggested dosing.

-

Approximately 10-20 seconds after Regadenoson administration, inject the imaging agent.

-

Begin dynamic or static image acquisition according to the specific imaging modality's protocol.

-

Continuously monitor physiological parameters throughout the procedure.

-

Allow for a washout period and acquire resting (baseline) perfusion scans on a separate day or after the effects of Regadenoson have subsided (terminal half-life is approximately 2 hours).

Caption: Experimental workflow for Regadenoson-induced stress myocardial perfusion imaging in rodents.

Protocol 2: Hemodynamic Assessment in a Canine Model

This protocol describes the evaluation of Regadenoson's effects on systemic and coronary hemodynamics in a larger animal model.

Materials:

-

Regadenoson solution

-

Anesthetic agent (e.g., pentobarbital)

-

Ventilator

-

Instrumentation for measuring heart rate, aortic and left ventricular pressure, and coronary blood flow (e.g., Doppler flow probe).

-

Data acquisition system

Procedure:

-

Anesthetize the dog, intubate, and provide mechanical ventilation.

-

Surgically expose the heart and place a flow probe around a major coronary artery (e.g., left anterior descending).

-

Place catheters for pressure measurements in the aorta and left ventricle.

-

Allow the animal to stabilize and record baseline hemodynamic parameters.

-

Administer Regadenoson as an intravenous bolus.

-

Record all hemodynamic parameters continuously for at least 30 minutes post-injection to capture the peak effect and the return towards baseline.

-

Multiple doses can be administered in a dose-escalation manner, allowing for a return to baseline between each dose.

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical and clinical studies of Regadenoson.

Table 1: Recommended Dosages in Animal Models

| Animal Model | Dosage Range | Route of Administration | Reference |

| Canine | 1 - 10 µg/kg | Intravenous Bolus | |

| Rat | 0.2 - 0.8 mg/kg | Intravenous |

Table 2: Hemodynamic Effects of Regadenoson

| Species | Dose | Peak Heart Rate Change | Peak Blood Pressure Change |

| Human | 400 µg | ↑ 18.7 ± 4.0 bpm | Systolic: ↓ 8.7 ± 7.6 mmHg |

| Human | 400-500 µg | ↑ up to 21 ± 6 bpm | Systolic: ↓ -5 ± 8 to -24 ± 16 mmHg; Diastolic: ↓ -8 ± 4 to -15 ± 14 mmHg |

| Canine | 5-10 µg/kg | Not specified | Mean Aortic Pressure: ↓ ~11% from baseline |

| Rat | 0.2-0.8 mg/kg | Dose-dependent increase | Mean Arterial Pressure: ↓ 30-50% from baseline |